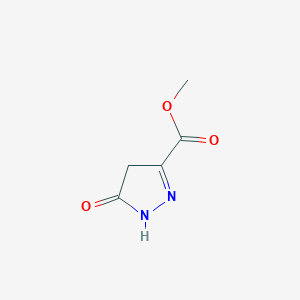

Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Description

Structural Characterization and Fundamental Properties

Systematic Nomenclature and IUPAC Conventions

Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate adheres to IUPAC nomenclature guidelines for pyrazole derivatives. The parent structure is a pyrazole ring (five-membered, two adjacent nitrogen atoms), with substituents at positions 3, 4, and 5. Key features include:

- Position 3 : A methyl ester group (-COOCH₃).

- Position 5 : A ketone group (=O).

- Positions 4 and 5 : Partial saturation (dihydro), resulting in a single bond between C4 and C5.

- Hydrogen placement : The "1H" designation indicates a hydrogen atom bonded to the nitrogen at position 1.

The systematic name reflects the numbering priority of functional groups, with the ketone (oxo) and ester groups taking precedence over hydrogen placement. Comparative nomenclature across related compounds is summarized below.

| Compound | IUPAC Name | CAS Number | Molecular Formula |

|---|---|---|---|

| Target compound | Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | — | C₆H₈N₂O₃ |

| Ethyl analog | Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | 85230-37-1 | C₆H₈N₂O₃ |

| 1-Methyl-substituted derivative | Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | 1396774-60-9 | C₇H₁₀N₂O₃ |

Molecular Geometry and Tautomeric Behavior

The compound exhibits tautomeric equilibria influenced by solvent polarity and electronic effects. In polar solvents like DMSO-d₆, the keto form (5-oxo) predominates due to stabilization of the carbonyl group. In nonpolar solvents (e.g., CDCl₃), partial tautomerization to the enol form (5-hydroxy) may occur, forming intermolecular hydrogen bonds.

Key Observations:

Tautomeric Forms :

Electronic Effects :

Spectroscopic Evidence :

Crystallographic Parameters and Hydrogen Bonding Networks

Crystallographic data for related compounds provide insights into the spatial arrangement and intermolecular interactions of methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 9.54 Å, b = 9.58 Å, c = 11.58 Å | |

| Dihedral Angle (Phenyl/Pyrazole) | 60.83° (for phenyl-substituted analog) |

Hydrogen Bonding Networks:

- O-H…N Interactions : In enolic forms, hydroxyl protons form hydrogen bonds with adjacent nitrogen atoms (e.g., O–H…N distances ~1.95 Å).

- C-H…O Bonds : Methyl ester carbonyl groups participate in weaker C–H…O interactions (H…O ~2.42 Å), stabilizing dimeric or chain-like arrangements.

- Stacking Interactions : π-π interactions between aromatic rings (e.g., phenyl groups in analogs) contribute to crystal packing.

Thermodynamic Stability and Phase Transition Analysis

The compound’s stability is influenced by temperature, solvent, and substituent effects.

Thermodynamic Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | ~144–148°C (related methyl ester) | |

| Boiling Point | 108–110°C (1 Torr) (related methyl ester) | |

| Solubility | High in DMSO, methanol; low in water |

Phase Transitions:

- Thermal Decomposition : Prolonged heating above 200°C leads to decarboxylation or ring-opening reactions.

- Solvent-Dependent Behavior :

- Polar Solvents : Stabilize the keto form via solvation of the carbonyl group.

- Nonpolar Solvents : Favor enol tautomerization and dimerization.

Properties

IUPAC Name |

methyl 5-oxo-1,4-dihydropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJVBCJNDVKSQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79746-67-1 | |

| Record name | methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

One-Pot Synthesis: One common method involves the condensation of 1,3-diketones with hydrazines.

Catalytic Methods: The use of catalysts such as Amberlyst-70, a resinous, nontoxic, and thermally stable catalyst, has been reported to facilitate the synthesis of pyrazole derivatives.

Industrial Production Methods: Industrial production often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding different hydroxylated pyrazole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Oxidized pyrazole derivatives.

Reduction Products: Hydroxylated pyrazole derivatives.

Substitution Products: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.

Biological Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Industry:

Agriculture: Potential use in the development of agrochemicals.

Materials Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism by which methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate and structurally related compounds, focusing on substituents, physicochemical properties, and applications:

Key Observations:

Ester Group Variations :

- The ethyl ester analog (CAS 58607-90-2) exhibits higher lipophilicity than the methyl derivative, influencing solubility and hydrolysis rates. It is widely available commercially .

- Methyl esters are more reactive in nucleophilic substitution due to shorter alkyl chains, favoring faster metabolic degradation in drug design.

Tautomerism: Unlike its ethyl counterpart, the methyl derivative’s tautomeric equilibrium (enol vs. keto) is solvent-dependent, affecting reactivity in synthetic applications .

Functional Group Additions :

- Dithiane-substituted derivatives (e.g., 4e ) show elevated melting points (217–219°C vs. ~200°C for parent compound), indicating enhanced crystalline stability from sulfur-based interactions .

- Sulfophenylazo derivatives (e.g., FAO/WHO-listed salts) are ionic and water-soluble, contrasting with the neutral ester’s organic solubility .

Pyrazolone cores with tetrazole or carbohydrazide groups demonstrate anti-inflammatory and antidepressant activities, highlighting the scaffold’s versatility .

Commercial and Industrial Relevance :

- The ethyl ester is more prevalent in commercial catalogs (e.g., BLD Pharm, CymitQuimica), while methyl variants are niche standards or intermediates .

Biological Activity

Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS No. 79746-67-1) is a compound belonging to the pyrazole family, characterized by its five-membered ring containing two nitrogen atoms. The compound possesses a carbonyl group at the 5-position and a carboxylate moiety at the 3-position, which contribute to its unique chemical properties and biological activities. Its molecular formula is , with a molecular weight of approximately 142.11 g/mol .

Pharmacological Effects

Research indicates that methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate exhibits a range of pharmacological effects, making it a candidate for further pharmaceutical development. Key biological activities include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, specific derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong bactericidal effects .

- Anti-inflammatory Properties : The compound has been linked to the modulation of inflammatory pathways, potentially influencing conditions related to inflammation and pain response.

The biological activity of methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is mediated through several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, inhibiting or activating their activity through covalent or non-covalent interactions.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors or regulatory proteins, thereby altering the transcriptional activity of specific genes.

- Cell Signaling Pathways : The compound has been observed to affect key signaling pathways such as MAPK/ERK, promoting cell proliferation and differentiation.

Case Studies

A notable study evaluated the antimicrobial efficacy of various pyrazole derivatives, including methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate. The study found that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting their potential in treating infections caused by these pathogens .

Comparative Analysis

To understand the uniqueness of methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-Oxo-4,5-Dihydro-1H-Pyrazole-3-Carboxylate | C₅H₆N₂O₃ | Carbonyl and carboxylate moieties enhancing reactivity |

| Ethyl 5-Oxo-4,5-Dihydro-1H-Pyrazole-3-Carboxylate | C₇H₁₀N₂O₃ | Higher lipophilicity due to ethyl group |

| Methyl 1H-Pyrazole-3-Carboxylate | C₄H₆N₂O₂ | Simpler structure lacking additional carbonyl |

| Methyl 4-Hydroxy-1H-Pyrazole | C₄H₆N₂O₂ | Hydroxyl group at position 4 affecting reactivity |

This comparison illustrates that methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate has distinct functional groups that contribute to its diverse biological activities compared to its analogs .

Synthetic Routes

The synthesis of methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves cyclocondensation reactions using hydrazine derivatives with β-keto esters. Common methods include:

- Reflux Conditions : Reacting methyl acetoacetate with hydrazine hydrate under reflux conditions.

- Optimization for Industrial Production : Utilizing continuous flow reactors for large-scale production while ensuring consistent quality and yield .

Applications in Research and Industry

Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate has several applications across various fields:

- Medicinal Chemistry : It serves as a bioactive molecule with potential applications in drug development targeting antimicrobial and anti-inflammatory pathways.

- Synthetic Chemistry : Used as a building block in the synthesis of more complex heterocyclic compounds.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, and how are intermediates characterized?

A one-pot synthesis strategy is often employed for pyrazole derivatives, involving cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, hydroxylated pyrazolone hybrids are synthesized via tandem reactions of hydrazines with dithiane precursors, achieving high yields (85–95%) . Key intermediates are characterized using IR (to confirm C=O and N-H stretches at ~1650 cm⁻¹ and ~3200 cm⁻¹, respectively), NMR (¹H and ¹³C for substituent analysis), and mass spectrometry (EI-MS for molecular ion verification) .

Q. What spectroscopic techniques are critical for verifying the structure of Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate?

Q. How should researchers handle stability and storage of this compound?

Limited stability data are available, but structurally similar ethyl esters (e.g., Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate) are stored at 2–8°C in airtight containers to prevent hydrolysis . For long-term storage, desiccants and inert atmospheres (N₂/Ar) are recommended.

Q. What are the common tautomeric forms of pyrazolone derivatives, and how do they affect reactivity?

Pyrazolones exist in keto-enol tautomeric equilibria. The keto form (5-oxo) dominates in non-polar solvents, while the enol form (5-hydroxy) is stabilized in polar media. Tautomerism influences hydrogen-bonding patterns and reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystals of Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate be analyzed?

Use graph-set analysis (Etter’s method) to classify hydrogen bonds into motifs like D (donor), A (acceptor), and C (cyclic). For pyrazolones, intermolecular N-H···O and O-H···O bonds often form chains (C₂²(6)) or rings (R₂²(8)), critical for crystal packing and stability . Software like SHELXL (for refinement) and Mercury (for visualization) are recommended .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

Q. How should researchers resolve contradictions in biological activity data across substituted pyrazolones?

Q. What strategies mitigate challenges in crystallizing Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate?

Q. How can regioselectivity issues in pyrazole functionalization be addressed?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at position 1 to steer electrophilic substitution to position 4 .

- Transition Metal Catalysis : Pd-catalyzed C-H activation enables selective C-3 arylation .

Methodological Notes

- References : Avoid non-peer-reviewed sources (e.g., commercial catalogs). Prioritize synthetic protocols , crystallography tools , and pharmacological data .

- Data Reproducibility : Report reaction conditions (solvent, temperature, catalyst) in detail. For example, "one-pot synthesis in ethanol at 80°C for 12h" .

- Ethical Compliance : Adhere to safety guidelines for handling reactive intermediates (e.g., hydrazines) and dispose of waste via licensed contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.